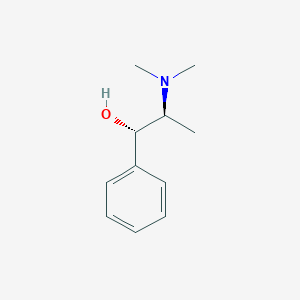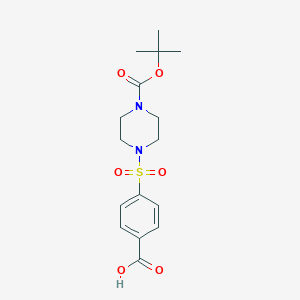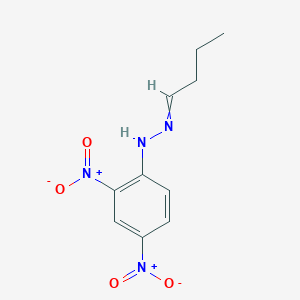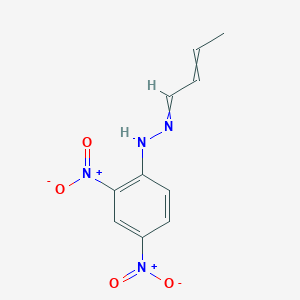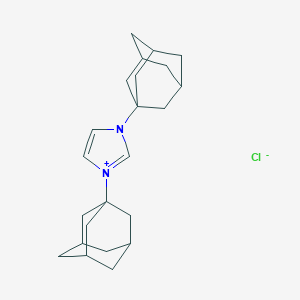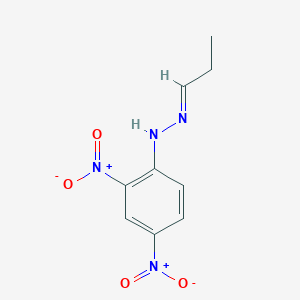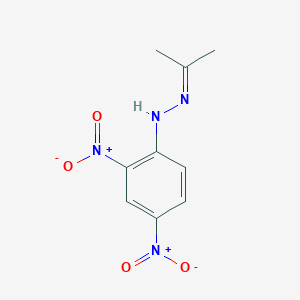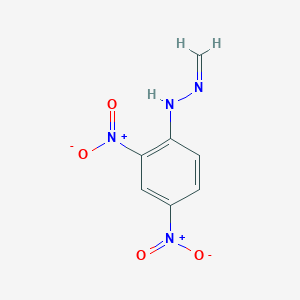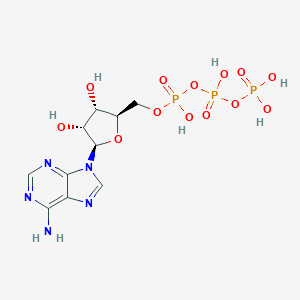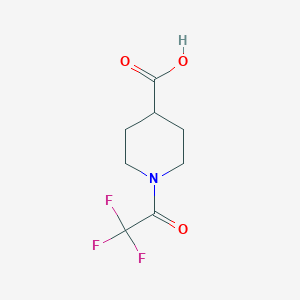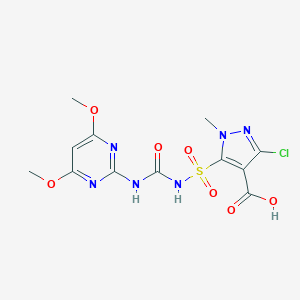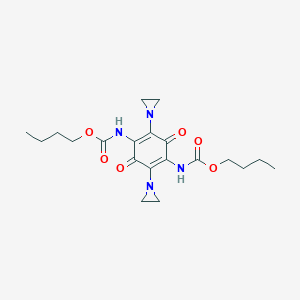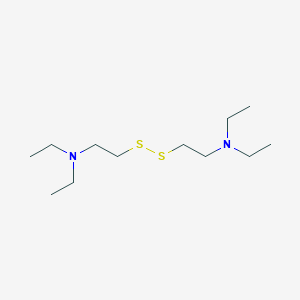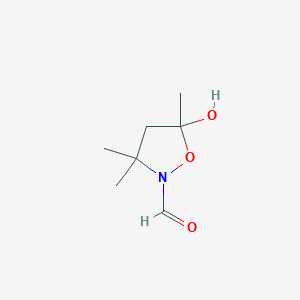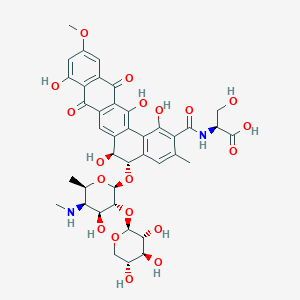
Pradimicin FA 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pradimicin FA 1 is a natural product that is produced by the bacterium Actinomadura hibisca. This compound is a member of the pradimicin family of antibiotics, which are known for their potent antifungal and antibacterial properties. Pradimicin FA 1 has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.
Mechanism Of Action
The mechanism of action of pradimicin FA 1 is not fully understood, but it is thought to involve the disruption of fungal cell membranes. This compound binds to specific components of the membrane, leading to the formation of pores that allow ions and other molecules to leak out of the cell. This disruption ultimately leads to the death of the fungal cell.
Biochemical And Physiological Effects
Pradimicin FA 1 has been shown to have a number of biochemical and physiological effects on both fungal and bacterial cells. These effects include the inhibition of DNA synthesis, the disruption of membrane integrity, and the inhibition of protein synthesis. In addition, pradimicin FA 1 has been shown to have immunomodulatory effects, which may make it useful in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One advantage of using pradimicin FA 1 in lab experiments is its potent antifungal activity. This property makes it a useful tool for studying the structure and function of fungal membranes. However, one limitation of using pradimicin FA 1 is its high cost and limited availability. This can make it difficult to perform large-scale experiments or to use the compound in clinical settings.
Future Directions
There are a number of potential future directions for research on pradimicin FA 1. One area of interest is the development of new synthetic methods for producing this compound. Another area of research could focus on the use of pradimicin FA 1 as a tool for studying the structure and function of biological membranes. Additionally, there is potential for the development of new antifungal and antibacterial drugs based on the structure of pradimicin FA 1.
Synthesis Methods
Pradimicin FA 1 is a complex molecule that is difficult to synthesize using traditional methods. However, recent advances in synthetic chemistry have led to the development of new strategies for producing this compound. One such method involves the use of genetically engineered bacteria to produce pradimicin FA 1 in large quantities.
Scientific Research Applications
Pradimicin FA 1 has been the subject of numerous scientific studies due to its potential applications in medicine and biotechnology. One area of research has focused on the compound's antifungal properties, which have been shown to be effective against a wide range of fungal pathogens. Other studies have explored the use of pradimicin FA 1 as a tool for studying the structure and function of biological membranes.
properties
CAS RN |
131426-58-9 |
|---|---|
Product Name |
Pradimicin FA 1 |
Molecular Formula |
C40H44N2O19 |
Molecular Weight |
856.8 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H44N2O19/c1-11-5-17-24(31(50)21(11)37(54)42-18(9-43)38(55)56)23-15(8-16-25(32(23)51)28(47)14-6-13(57-4)7-19(44)22(14)27(16)46)29(48)35(17)60-40-36(33(52)26(41-3)12(2)59-40)61-39-34(53)30(49)20(45)10-58-39/h5-8,12,18,20,26,29-30,33-36,39-41,43-45,48-53H,9-10H2,1-4H3,(H,42,54)(H,55,56)/t12-,18+,20-,26+,29+,30+,33+,34-,35+,36-,39+,40+/m1/s1 |
InChI Key |
IABQXKYWFNKIFA-HBFDRNORSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)OC7C(C(C(CO7)O)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)OC7C(C(C(CO7)O)O)O)O)NC |
synonyms |
pradimicin FA 1 pradimicin FA-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



